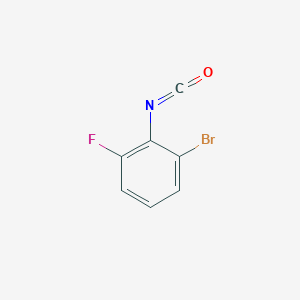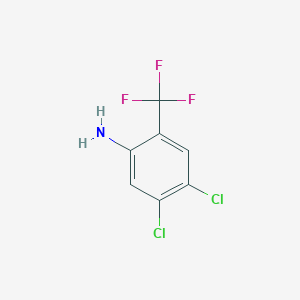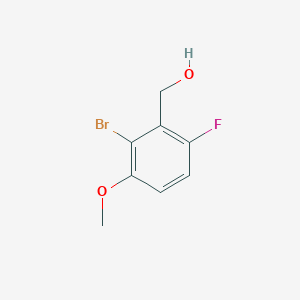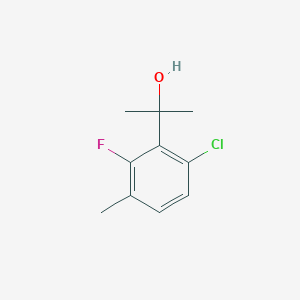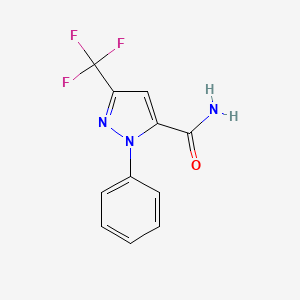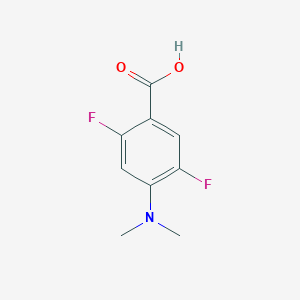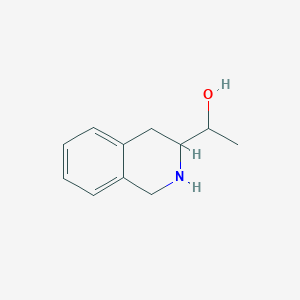
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a tetrahydroisoquinoline core with an ethanol group attached to the third carbon atom.
作用机制
Target of Action
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.
生化分析
Biochemical Properties
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that THIQ-based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is known that THIQ-based compounds can exert diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The ethanol group can then be introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
化学反应分析
Types of Reactions: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetaldehyde or 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid .
科学研究应用
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Lacks the ethanol group but shares the tetrahydroisoquinoline core.
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid: Contains an acetic acid group instead of ethanol.
Uniqueness: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
属性
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQGNNJUXZPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
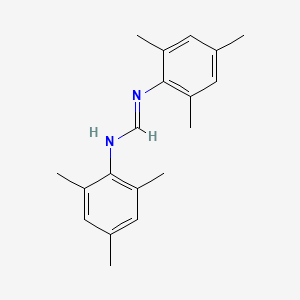
![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
